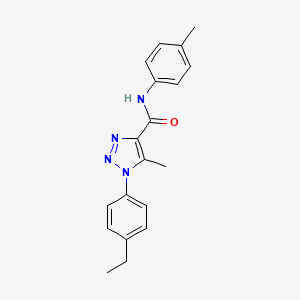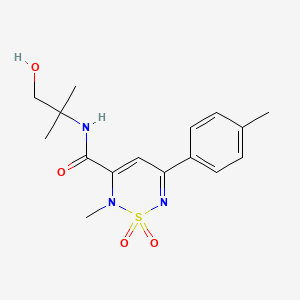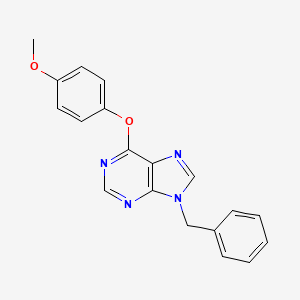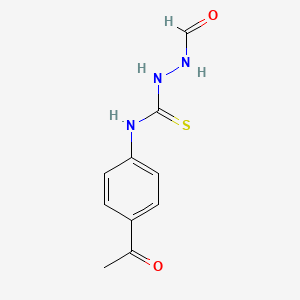![molecular formula C9H10Cl2O3 B4743514 2-[2,6-dichloro-4-(hydroxymethyl)phenoxy]ethanol](/img/structure/B4743514.png)
2-[2,6-dichloro-4-(hydroxymethyl)phenoxy]ethanol
Vue d'ensemble
Description
2-[2,6-Dichloro-4-(hydroxymethyl)phenoxy]ethanol is an organic compound with the molecular formula C9H10Cl2O3. It is a phenolic compound often encountered in lignin research, particularly in the study of the chemical behavior of lignin under various conditions. The presence of the hydroxymethyl group in its structure provides insights into how specific substituents affect lignin’s chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-dichloro-4-(hydroxymethyl)phenoxy]ethanol can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dichloro-4-(hydroxymethyl)phenol with ethylene oxide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2,6-dichloro-4-(hydroxymethyl)phenol and ethylene oxide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The 2,6-dichloro-4-(hydroxymethyl)phenol is dissolved in a suitable solvent, and ethylene oxide is slowly added to the reaction mixture while maintaining a controlled temperature. The reaction is allowed to proceed until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2,6-Dichloro-4-(hydroxymethyl)phenoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[2,6-dichloro-4-(carboxymethyl)phenoxy]ethanol.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted phenoxyethanol derivatives with various functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
2-[2,6-Dichloro-4-(hydroxymethyl)phenoxy]ethanol is primarily used as a model compound in lignin research. Its applications include:
Chemistry: Investigating the reactivity of the β-O-4 bond in lignin under alkaline conditions.
Biology: Studying the interactions of lignin-derived compounds with biological systems.
Medicine: Exploring potential therapeutic applications of lignin-derived compounds.
Industry: Understanding the chemical behavior of lignin during processes like alkaline pulping.
Mécanisme D'action
The mechanism of action of 2-[2,6-dichloro-4-(hydroxymethyl)phenoxy]ethanol involves its interaction with specific molecular targets and pathways. In lignin research, the compound serves as a model to study the cleavage and reactivity of the β-O-4 bond, which is a key linkage in lignin. The hydroxymethyl group plays a crucial role in influencing the reactivity and stability of the compound under various conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2,6-Dichloro-4-(hydroxymethyl)phenoxy]acetic acid: Similar structure with a carboxylic acid group instead of an ethanol group.
2-[2,6-Dichloro-4-(hydroxymethyl)phenoxy]propane: Similar structure with a propane group instead of an ethanol group.
2-[2,6-Dichloro-4-(hydroxymethyl)phenoxy]butane: Similar structure with a butane group instead of an ethanol group.
Uniqueness
2-[2,6-Dichloro-4-(hydroxymethyl)phenoxy]ethanol is unique due to the presence of the hydroxymethyl group, which significantly influences its chemical behavior and reactivity. This compound’s specific structure makes it a valuable model for studying lignin chemistry and understanding the effects of various substituents on lignin’s properties.
Propriétés
IUPAC Name |
2-[2,6-dichloro-4-(hydroxymethyl)phenoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O3/c10-7-3-6(5-13)4-8(11)9(7)14-2-1-12/h3-4,12-13H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRQOZIYGZPNPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCCO)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,5-dimethoxyphenyl)-6-methyl-4-{[4-(2-phenylethyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4743446.png)
![5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B4743462.png)
![2-{4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4743463.png)
![N-({[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4743465.png)
![2-bromo-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4743471.png)
![2-Methyl-8-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethoxy]quinoline](/img/structure/B4743477.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{(E)-[(2-hydroxyethyl)imino]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4743483.png)



![1-ALLYL-3-HYDROXY-4-(4-METHOXYBENZOYL)-5-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE](/img/structure/B4743522.png)

![3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzaldehyde](/img/structure/B4743536.png)
